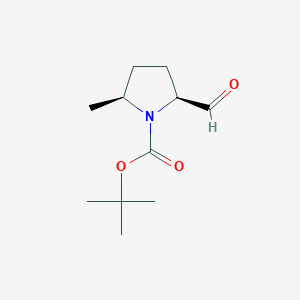
tert-butyl (2S,5S)-2-formyl-5-methylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S,5S)-2-formyl-5-methylpyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group, a formyl group, and a methyl group attached to a pyrrolidine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,5S)-2-formyl-5-methylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving suitable precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, often using reagents like formic acid or formyl chloride.
Attachment of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Esterification: The tert-butyl ester group is typically introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group in tert-butyl (2S,5S)-2-formyl-5-methylpyrrolidine-1-carboxylate can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to form hydroxymethyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (2S,5S)-2-formyl-5-methylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (2S,5S)-2-formyl-5-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2S,5S)-2-formyl-5-ethylpyrrolidine-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Tert-butyl (2S,5S)-2-formyl-5-phenylpyrrolidine-1-carboxylate: Contains a phenyl group instead of a methyl group.
Tert-butyl (2S,5S)-2-formyl-5-isopropylpyrrolidine-1-carboxylate: Features an isopropyl group instead of a methyl group.
Uniqueness
Tert-butyl (2S,5S)-2-formyl-5-methylpyrrolidine-1-carboxylate is unique due to the specific combination of its functional groups and stereochemistry. The presence of the tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and interactions with biological targets. Additionally, the (2S,5S) configuration imparts specific stereochemical properties that can affect its biological activity and selectivity.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (2S,5S)-2-formyl-5-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-8-5-6-9(7-13)12(8)10(14)15-11(2,3)4/h7-9H,5-6H2,1-4H3/t8-,9-/m0/s1 |
InChI Key |
WXYOENHAXJAXBI-IUCAKERBSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](N1C(=O)OC(C)(C)C)C=O |
Canonical SMILES |
CC1CCC(N1C(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


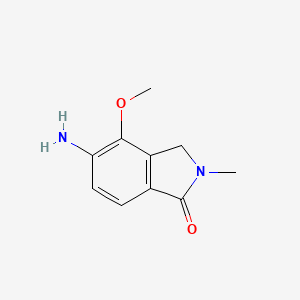

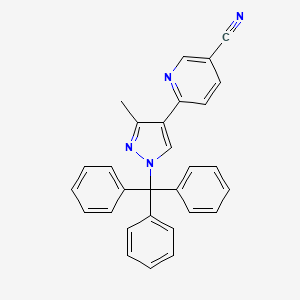

![7-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole](/img/structure/B8536689.png)

![2-[2-(4-Cyanophenyl)ethoxy]ethanol](/img/structure/B8536699.png)
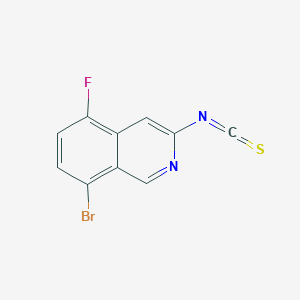

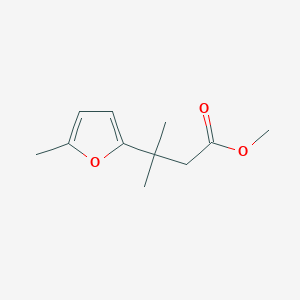
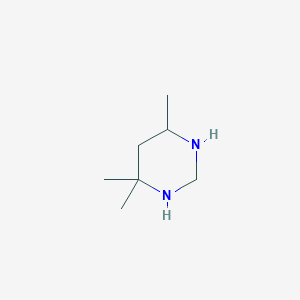
![Methyl[(morpholin-4-yl)sulfanyl]carbamyl fluoride](/img/structure/B8536747.png)
![3-[(3-Nitroquinolin-4-yl)amino]propan-1-ol](/img/structure/B8536751.png)
![1h-Indole-2-carboxylic acid,3-phenyl-1-[[4-[(phenylsulfonyl)amino]phenyl]methyl]-](/img/structure/B8536754.png)
